Bazedoxifene

Description

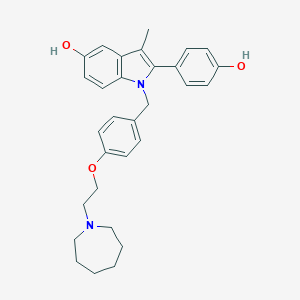

Structure

3D Structure

Properties

IUPAC Name |

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJGJABZCDBEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173593 | |

| Record name | Bazedoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198481-32-2 | |

| Record name | Bazedoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazedoxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazedoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bazedoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAZEDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bazedoxifene mechanism of action in breast cancer cells

An In-depth Technical Guide: The Mechanism of Action of Bazedoxifene in Breast Cancer Cells

Introduction

This compound (BZA) is a third-generation selective estrogen receptor modulator (SERM) that also exhibits properties of a selective estrogen receptor degrader (SERD). This dual activity distinguishes it from earlier SERMs like tamoxifen (B1202) and makes it a compound of significant interest in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects on breast cancer cells, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: Dual SERM and SERD Activity

This compound's primary mechanism involves direct interaction with the estrogen receptor alpha (ERα), the key driver in the majority of breast cancers. Unlike endogenous estradiol, which activates the receptor, this compound binding induces a distinct conformational change in the ERα protein. This altered conformation serves two main purposes:

-

Transcriptional Antagonism (SERM activity): The BZA-ERα complex is unable to effectively recruit co-activator proteins necessary for the transcription of estrogen-responsive genes that promote cell proliferation, such as c-Myc and cyclin D1. Instead, it promotes the recruitment of co-repressors, actively silencing these target genes.

-

Protein Degradation (SERD activity): The unique conformation induced by this compound marks the ERα protein for proteasomal degradation. This leads to a significant reduction in the total cellular levels of ERα, effectively depriving the cancer cells of a critical signaling hub. This SERD activity is a key advantage, particularly in contexts where resistance to other SERMs has developed.

Downstream Cellular Effects

Induction of Apoptosis

This compound treatment effectively induces programmed cell death, or apoptosis, in ER+ breast cancer cells. This is achieved primarily through the intrinsic mitochondrial pathway. Mechanistically, this compound has been shown to:

-

Downregulate Bcl-2: It suppresses the expression of the anti-apoptotic protein Bcl-2.

-

Upregulate Bax: It increases the expression of the pro-apoptotic protein Bax.

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade (specifically caspase-9 and caspase-3), culminating in cell death.

Modulation of Pro-Survival Signaling Pathways

Beyond its direct action on ERα, this compound also attenuates critical pro-survival signaling pathways that are often dysregulated in breast cancer.

-

PI3K/AKT Pathway: this compound has been observed to inhibit the phosphorylation of AKT, a key kinase that promotes cell survival and proliferation. By suppressing AKT activity, this compound hinders downstream signaling that would otherwise inhibit apoptosis and promote cell cycle progression.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade for cell growth. This compound treatment has been associated with a reduction in the phosphorylation of ERK1/2, thereby dampening this pro-proliferative signal.

Bazedoxifene Signaling in Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) approved for the prevention and treatment of postmenopausal osteoporosis. Its therapeutic efficacy lies in its tissue-selective estrogen receptor (ER) agonist and antagonist activity. In bone, this compound acts as an ER agonist, mimicking the beneficial effects of estrogen on bone metabolism. This technical guide provides an in-depth overview of the molecular signaling pathways of this compound in bone, detailing its interaction with estrogen receptors, downstream cellular effects on osteoblasts and osteoclasts, and its overall impact on bone homeostasis. The guide includes a compilation of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action in the context of osteoporosis.

Introduction

Postmenopausal osteoporosis is characterized by a decline in estrogen levels, leading to an imbalance in bone remodeling, with bone resorption exceeding bone formation. This compound, as a SERM, offers a targeted therapeutic approach by selectively modulating estrogen receptor activity. It exhibits estrogenic effects in the skeletal system, thereby inhibiting bone resorption and preserving bone mineral density (BMD), while acting as an antagonist in uterine and breast tissues, which minimizes the risks associated with traditional hormone replacement therapy.[1][2] This tissue-specific action is mediated by the differential conformation of the estrogen receptor upon ligand binding and the subsequent recruitment of distinct co-regulatory proteins in different cell types.[2]

This compound and Estrogen Receptor Signaling

This compound exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERα.[3] The binding of this compound to these receptors induces a unique conformational change that facilitates the recruitment of co-activators in bone cells, leading to the transcription of estrogen-responsive genes that promote bone health. In contrast, in tissues like the endometrium and breast, it recruits co-repressors, antagonizing estrogen's effects.[3]

Genomic Signaling Pathway

The primary mechanism of this compound in bone is through the genomic signaling pathway. Upon entering an osteoblast or osteoclast precursor, this compound binds to ERα or ERβ in the cytoplasm or nucleus. This complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This binding initiates the transcription of target genes that regulate bone metabolism.

A critical aspect of this pathway is the modulation of the RANKL/OPG system. This compound, through its agonistic action on ERs in osteoblasts, is understood to decrease the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG).[4][5][6] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on the surface of osteoclast precursors. This shift in the RANKL/OPG ratio inhibits osteoclast differentiation and activation, thereby reducing bone resorption.

Non-Genomic Signaling

While the genomic pathway is predominant, non-genomic signaling may also play a role. This involves the rapid activation of intracellular signaling cascades, such as the MAPK/ERK pathway, by membrane-associated estrogen receptors. This compound's activity through these pathways in bone cells is an area of ongoing research but is thought to contribute to its overall bone-protective effects.

Quantitative Data on this compound's Efficacy

Clinical trials have provided robust quantitative data on the efficacy of this compound in postmenopausal women with osteoporosis.

Receptor Binding Affinity

The binding affinity of this compound to estrogen receptors is a key determinant of its activity.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |

| This compound | ~2.4 - 26 | Not specified |

| 17β-Estradiol | ~3 | Not specified |

| Raloxifene | ~4 | Not specified |

| Table 1: Comparative binding affinities (IC50) for Estrogen Receptors. Data compiled from multiple sources.[7][8] |

Effects on Bone Mineral Density (BMD)

This compound has been shown to significantly increase BMD at various skeletal sites.

| Treatment (daily) | Duration | Lumbar Spine BMD % Change (vs. Placebo) | Total Hip BMD % Change (vs. Placebo) | Femoral Neck BMD % Change (vs. Placebo) |

| This compound 10 mg | 24 months | +1.08% | - | - |

| This compound 20 mg | 24 months | +1.41% | Significant increase | Significant increase |

| This compound 40 mg | 24 months | +1.49% | Significant increase | Significant increase |

| Raloxifene 60 mg | 24 months | +1.49% | Significant increase | Significant increase |

| Table 2: Percent change in Bone Mineral Density (BMD) with this compound treatment in postmenopausal women.[1] |

Effects on Bone Turnover Markers

This compound significantly reduces the levels of bone turnover markers, indicating a decrease in bone resorption and formation, leading to a net positive effect on bone mass.

| Treatment (daily) | Duration | Serum Osteocalcin % Reduction (vs. Placebo) | Serum C-telopeptide (CTX) % Reduction (vs. Placebo) |

| This compound 10 mg | 24 months | -21% | -25% |

| This compound 20 mg | 24 months | -22% | -24% |

| This compound 40 mg | 24 months | -22% | -22% |

| Raloxifene 60 mg | 24 months | -27% | -32% |

| Table 3: Percent reduction in bone turnover markers with this compound treatment.[1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of SERMs like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the IC50 value of this compound for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ

-

Radiolabeled estradiol (B170435) (e.g., [3H]17β-estradiol)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

96-well plates

-

Scintillation counter and fluid

-

Glass fiber filters

Procedure:

-

Preparation: Prepare a series of dilutions of unlabeled this compound.

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled estradiol with the purified estrogen receptor in the presence of varying concentrations of unlabeled this compound. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for a specified time at a specific temperature).

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

Osteoclast Differentiation and TRAP Staining Assay

This assay is used to assess the effect of a compound on the formation of mature osteoclasts.

Objective: To determine the effect of this compound on RANKL-induced osteoclast differentiation.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor-κB ligand (RANKL)

-

This compound

-

Cell culture medium and plates

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

Procedure:

-

Cell Seeding: Isolate and culture bone marrow cells or PBMCs in the presence of M-CSF to generate osteoclast precursors.

-

Differentiation Induction: Treat the precursor cells with RANKL to induce differentiation into osteoclasts. Concurrently, treat different wells with varying concentrations of this compound.

-

Culture: Culture the cells for several days, replacing the medium with fresh medium containing the respective treatments as needed.

-

TRAP Staining: After the culture period, fix the cells and stain for TRAP, an enzyme characteristic of osteoclasts. Mature osteoclasts are large, multinucleated, and TRAP-positive.

-

Quantification: Count the number of TRAP-positive multinucleated cells in each well under a microscope.

-

Data Analysis: Compare the number of osteoclasts in the this compound-treated wells to the control wells (treated with RANKL only) to determine the inhibitory effect of this compound on osteoclastogenesis.

Luciferase Reporter Gene Assay

This assay is used to measure the transcriptional activity of a nuclear receptor in response to a ligand.

Objective: To determine the estrogenic (agonistic) or anti-estrogenic (antagonistic) activity of this compound.

Materials:

-

A suitable cell line (e.g., HEK293 or a bone cell line)

-

Expression plasmids for ERα or ERβ

-

A reporter plasmid containing an estrogen-responsive element (ERE) linked to a luciferase gene

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization

-

Transfection reagent

-

This compound and/or estradiol

-

Luciferase assay reagents

Procedure:

-

Transfection: Co-transfect the cells with the estrogen receptor expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.

-

Treatment: After transfection, treat the cells with varying concentrations of this compound alone (to test for agonistic activity) or in combination with a fixed concentration of estradiol (to test for antagonistic activity).

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Assay: Measure the activity of both firefly and Renilla luciferase using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in the treated cells to that in the control cells to determine the agonistic or antagonistic effect of this compound.

Conclusion

This compound's efficacy in the management of postmenopausal osteoporosis is rooted in its selective estrogenic activity in bone. By binding to estrogen receptors and modulating the transcription of key genes involved in bone remodeling, particularly those in the RANKL/OPG signaling pathway, this compound effectively reduces bone resorption and preserves bone mass. The quantitative data from clinical studies and the detailed understanding of its molecular mechanisms, as elucidated through the experimental protocols described herein, provide a strong foundation for its clinical use and for future research in the development of next-generation SERMs for osteoporosis and other estrogen-related conditions.

References

- 1. endorama.gr [endorama.gr]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen Regulates Bone Turnover by Targeting RANKL Expression in Bone Lining Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogens and androgens inhibit association of RANKL with the pre-osteoblast membrane through post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of estrogen on osteoprotegerin, RANKL, and estrogen receptor expression in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]

Bazedoxifene: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) with a well-defined role in the management of postmenopausal osteoporosis. Beyond its primary therapeutic indication, emerging research has unveiled a multifaceted pharmacological profile, implicating novel molecular targets and signaling pathways. This technical guide provides a comprehensive overview of the identification and validation of this compound's primary and secondary targets. We delve into its established interaction with estrogen receptors (ERα and ERβ) and explore its off-target inhibitory effects on the glycoprotein (B1211001) 130 (GP130) signaling pathway. This document furnishes detailed experimental protocols for key validation assays, presents quantitative data in structured tables for comparative analysis, and utilizes Graphviz diagrams to visualize the intricate signaling networks and experimental workflows.

Introduction

This compound, an indole-based SERM, exhibits tissue-selective estrogen receptor agonist and antagonist activity.[1] This selective modulation forms the basis of its clinical efficacy in preventing bone loss while minimizing uterotrophic and mammotrophic effects.[2][3] More recently, this compound has been identified as a potent inhibitor of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling cascade, a pathway implicated in various cancers.[4][5] This dual activity has spurred investigations into its potential as a repurposed therapeutic agent in oncology. This guide serves as a technical resource for researchers, offering a detailed examination of the methodologies and data underpinning our current understanding of this compound's molecular targets.

Primary Target: Estrogen Receptors (ERα and ERβ)

This compound's primary mechanism of action involves high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ).[3] Its tissue-specific effects are a consequence of the unique conformational changes it induces in the receptors upon binding, leading to differential recruitment of co-activator and co-repressor proteins.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound for ERα and ERβ have been quantified through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | ERα | ERβ | Reference |

| IC50 (nM) | 26 | 99 | [6] |

| Dissociation Constant (Kd) (nM) | ~0.1 | ~0.3 | [7] |

Table 1: Binding Affinity of this compound for Estrogen Receptors.

| Cell Line | Assay | IC50 (nM) | Reference |

| MCF-7 (ER+) | Proliferation | 0.19 | [3] |

| MCF-7 (ER+) | ERE-Luciferase | 0.12 | [8] |

| MCF-7:5C (Hormone-Independent) | Proliferation | BZA and Fulvestrant inhibit growth | [9] |

Table 2: Functional Activity of this compound in Estrogen Receptor-Positive Cells.

Experimental Protocols for Estrogen Receptor Target Validation

This assay quantifies the affinity of this compound for estrogen receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Purified human ERα or ERβ

-

[³H]-17β-estradiol (Radioligand)

-

This compound

-

Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4)

-

Wash Buffer (e.g., ice-cold Tris-HCl)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well microplates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer. Prepare a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM).

-

Assay Setup: In a 96-well plate, add the purified estrogen receptor, the fixed concentration of [³H]-17β-estradiol, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[8]

This assay assesses the antiproliferative effect of this compound on estrogen-dependent breast cancer cells.

Materials:

-

MCF-7 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Treatment: Replace the medium with medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include vehicle control (DMSO).

-

Incubation: Incubate the plates for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

-

Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Off-Target Identification: GP130 and the IL-6 Signaling Pathway

A significant off-target effect of this compound is the inhibition of the IL-6/GP130 signaling pathway, which is independent of its estrogen receptor activity.[4] this compound directly binds to the GP130 receptor, disrupting the IL-6/GP130 interaction and subsequently inhibiting downstream signaling cascades like the JAK/STAT3 pathway.[4][10]

Quantitative Data for GP130 Interaction and Downstream Effects

| Parameter | Value | Method | Reference |

| GP130 Binding Affinity (Kd) | 182.7 µM | Surface Plasmon Resonance (SPR) | [2][4] |

| IC50 (STAT3 Phosphorylation) | Dose-dependent inhibition observed | Western Blot | [8][11] |

| IC50 (Cell Viability - SUM149PT) | 8.038 µM (72h) | MTT Assay | |

| IC50 (Cell Viability - MDA-MB-231) | 7.988 µM (72h) | MTT Assay |

Table 3: this compound's Interaction with GP130 and a Key Downstream Effector.

Experimental Protocols for GP130 Target Validation

DARTS is utilized to confirm the direct binding of this compound to GP130 without chemical modification of the drug. The principle is that drug binding stabilizes the target protein against proteolysis.

Materials:

-

Cell lysate containing GP130

-

This compound

-

Protease (e.g., thermolysin or pronase)

-

SDS-PAGE and Western blot reagents

-

Anti-GP130 antibody

Procedure:

-

Lysate Preparation: Prepare total protein lysate from cells expressing GP130.

-

Drug Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or vehicle control.

-

Protease Digestion: Add a protease to each aliquot and incubate for a specific time to allow for protein digestion.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor and/or sample loading buffer and heating.

-

Analysis: Analyze the samples by SDS-PAGE and Western blot using an anti-GP130 antibody to visualize the extent of GP130 degradation. Increased GP130 stability (less degradation) in the presence of this compound indicates a direct interaction.

Co-IP can be used to demonstrate that this compound disrupts the interaction between IL-6 and GP130.

Materials:

-

Cells expressing GP130 and IL-6 receptor (IL-6R)

-

This compound

-

Recombinant IL-6

-

Lysis buffer

-

Anti-GP130 antibody

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blot reagents

-

Anti-IL-6R antibody

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control, followed by stimulation with recombinant IL-6.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an anti-GP130 antibody, followed by the addition of Protein A/G agarose beads to pull down GP130 and its interacting partners.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blot using an anti-IL-6R antibody. A decrease in the co-immunoprecipitated IL-6R in this compound-treated samples indicates disruption of the IL-6/GP130 interaction.

This assay validates the downstream functional consequences of GP130 inhibition by measuring the phosphorylation status of STAT3, a key downstream signaling molecule.

Materials:

-

Cancer cell line (e.g., HEPG2, MDA-MB-231)

-

This compound

-

IL-6

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and, after reaching appropriate confluency, pre-treat with varying concentrations of this compound followed by stimulation with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against p-STAT3. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total STAT3 antibody as a loading control.

-

Data Analysis: Quantify band intensities and express the level of p-STAT3 relative to total STAT3.

In Vivo Target Validation

The anti-tumor effects of this compound, mediated through both ER and GP130 pathways, have been validated in preclinical xenograft models.

Quantitative In Vivo Efficacy Data

| Cancer Model | Treatment | Outcome | Reference |

| Tamoxifen-resistant breast cancer xenograft | This compound | Significant reversal of tamoxifen-stimulated tumor growth | |

| HEPG2 (liver cancer) xenograft | This compound | Significant suppression of tumor growth (decreased tumor volume and weight) | [1][10] |

| Ovarian cancer xenograft | This compound + Paclitaxel (B517696) | Inhibition of tumor growth |

Table 4: In Vivo Antitumor Efficacy of this compound.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Conclusion

The comprehensive characterization of this compound's molecular targets reveals a dual mechanism of action with significant therapeutic implications. Its well-established role as a SERM, with selective agonist and antagonist activities on estrogen receptors, is complemented by its more recently discovered function as a direct inhibitor of the GP130 signaling pathway. The experimental methodologies and quantitative data presented in this guide provide a robust framework for the continued investigation of this compound's therapeutic potential, not only in osteoporosis but also in oncology and other diseases where the IL-6/GP130 axis is dysregulated. This in-depth understanding is crucial for designing future preclinical and clinical studies aimed at fully harnessing the therapeutic capabilities of this versatile molecule.

References

- 1. This compound exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits sustained STAT3 activation and increases survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of GP130/STAT3 and EMT by combined this compound and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

The Pharmacodynamics of Bazedoxifene in Postmenopausal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits a distinct tissue-selective profile, making it a valuable therapeutic agent for the management of postmenopausal conditions, particularly osteoporosis.[1][2] Unlike traditional hormone replacement therapy, this compound acts as an estrogen receptor agonist in bone while functioning as an antagonist in uterine and breast tissues.[1][3] This dual activity allows for the prevention of bone loss associated with estrogen deficiency without stimulating endometrial or mammary gland proliferation.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in preclinical postmenopausal models, focusing on its molecular interactions, cellular effects, and overall impact on target tissues.

Mechanism of Action

This compound exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα.[4] The tissue-specific agonist or antagonist activity of this compound is determined by the conformational changes it induces in the estrogen receptor upon binding. These unique conformations lead to the differential recruitment of co-activator and co-repressor proteins, which in turn modulate the transcription of estrogen-responsive genes in a tissue-dependent manner.[3]

Data Presentation: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (IC50, nM) | Reference |

| This compound | ERα | 23 ± 15 | [4] |

| ERβ | 85 ± 59 | [4] | |

| 17β-estradiol | ERα | 3 ± 1 | [4] |

| Raloxifene | ERα | 4 ± 3 | [4] |

Effects on Bone Metabolism in Ovariectomized (OVX) Rodent Models

The ovariectomized (OVX) rodent, particularly the rat, is the most widely used preclinical model for postmenopausal osteoporosis due to the rapid bone loss that follows the removal of the ovaries and subsequent estrogen deficiency.

Data Presentation: Effects on Bone Mineral Density (BMD) and Bone Turnover Markers in OVX Rats

| Treatment Group | Dosage (mg/kg/day) | Duration | Skeletal Site | Change in BMD vs. OVX Control | Bone Turnover Marker | Change vs. OVX Control | Reference |

| This compound | 0.3 | 6 weeks | Total Body | Significant Increase | Osteocalcin (BGP) | ↓ | [5] |

| PINP | ↓ | [5] | |||||

| CTX | No significant change | [5] | |||||

| This compound | 0.33 | 8 months | Lumbar Spine | Partial Recovery | BGP | Basal levels recovered | [6] |

| Femur | No significant recovery | PINP | Basal levels recovered | [6] | |||

| CTX | No significant variations | [6] |

Signaling Pathways in Bone

This compound's bone-protective effects are mediated through its influence on key signaling pathways in bone cells. In osteoblasts, this compound, acting as an ERα agonist, has been shown to suppress the synthesis of macrophage colony-stimulating factor (M-CSF), a promoter of osteoclastogenesis, by inhibiting the JNK signaling pathway.[7][8] Furthermore, this compound modulates the critical RANKL/RANK/OPG signaling axis, which governs osteoclast differentiation and activity. By mimicking the effects of estrogen, this compound is thought to decrease the expression of RANKL and increase the expression of OPG by osteoblasts, leading to a reduction in osteoclast formation and bone resorption.[9]

Effects on Uterine and Breast Tissue

A key characteristic of this compound is its antagonist activity in the uterus and breast, which minimizes the risks associated with unopposed estrogenic stimulation.

Data Presentation: Effects on Uterine Wet Weight and Endometrial Histology

| Animal Model | Treatment | Dosage | Duration | Change in Uterine Wet Weight vs. Control | Endometrial Histology | Reference |

| Ovariectomized Rat | This compound | 0.3 mg/kg/day | 12 months | No significant change | Atrophic | [10] |

| Conjugated Estrogens (CE) | 2.5 mg/kg/day | 12 months | Significant Increase | Proliferative | [10] | |

| This compound + CE | 0.3 mg/kg/day + 2.5 mg/kg/day | 12 months | Significantly less than CE alone | Atrophic | [10] | |

| Ovariectomized Cynomolgus Monkey | This compound | 20 mg/day | 20 months | No significant change | Atrophic, reduced epithelial proliferation | [11] |

| Conjugated Equine Estrogens (CEE) | 0.45 mg/day | 20 months | Significant Increase | Proliferative, increased epithelial area | [11] | |

| This compound + CEE | 20 mg/day + 0.45 mg/day | 20 months | Significantly less than CEE alone | Atrophic, significantly less epithelial area than CEE | [11] |

In in vitro models using the MCF-7 human breast cancer cell line, this compound demonstrates anti-proliferative effects by acting as an estrogen receptor antagonist. It inhibits estrogen-induced cell growth and has been shown to down-regulate the expression of ERα and cyclin D1, a key regulator of the cell cycle.

Experimental Protocols

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

Objective: To induce a state of estrogen deficiency that mimics postmenopause, leading to bone loss.

Animals: Adult female Sprague-Dawley or Wistar rats, typically 6 months of age.

Procedure:

-

Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Surgical Preparation: Shave and disinfect the surgical area on the dorsal or ventral side. A bilateral dorsal approach is common.

-

Incision: Make small incisions through the skin and underlying muscle to locate the ovaries.

-

Ovariectomy: Ligate the ovarian blood vessels and the fallopian tube, and then carefully excise the ovaries.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Administer analgesics and monitor the animals for recovery.

-

Verification of Osteoporosis: Bone loss is typically significant within 4-8 weeks post-ovariectomy. Verification can be done by measuring serum estrogen levels, observing uterine atrophy, and assessing bone mineral density.

Bone Mineral Density (BMD) Measurement

Objective: To quantify changes in bone mass in response to treatment.

Method: Dual-energy X-ray absorptiometry (DXA) is a common and non-invasive method.

Procedure:

-

Anesthesia: Anesthetize the animal to prevent movement during scanning.

-

Positioning: Place the animal in a prone position on the DXA scanner bed.

-

Scanning: Perform a total body scan or scans of specific regions of interest (e.g., lumbar spine, femur).

-

Analysis: Use the scanner's software to calculate BMD (in g/cm²) for the desired skeletal sites.

Histological Analysis of the Endometrium

Objective: To assess the proliferative status of the uterine lining.

Procedure:

-

Tissue Collection: At the end of the study, euthanize the animals and dissect the uterus.

-

Fixation: Fix the uterine tissue in 10% neutral buffered formalin.

-

Processing: Dehydrate the tissue through a series of ethanol (B145695) concentrations, clear with xylene, and embed in paraffin (B1166041) wax.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.

-

Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular morphology.

-

Microscopy: Examine the sections under a light microscope to assess endometrial thickness, glandular development, and cellular proliferation.

In Vitro MCF-7 Cell Proliferation Assay

Objective: To evaluate the direct effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

17β-estradiol (as a positive control for proliferation)

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density.

-

Hormone Deprivation: Culture the cells in a medium containing charcoal-stripped FBS for 24-48 hours to remove endogenous steroids.

-

Treatment: Treat the cells with varying concentrations of this compound, with or without 17β-estradiol. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 3-5 days).

-

Proliferation Assessment: Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader to determine the relative number of viable cells.

Conclusion

The pharmacodynamic profile of this compound in postmenopausal models demonstrates its efficacy as a selective estrogen receptor modulator. Its ability to act as an estrogen agonist in bone tissue leads to the preservation of bone mass and strength, while its antagonist effects in the uterus and breast mitigate the risks associated with estrogenic stimulation. The data from preclinical studies, particularly in the well-established ovariectomized rat model, provide a strong rationale for its clinical use in the prevention and treatment of postmenopausal osteoporosis. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the multifaceted actions of this compound and other SERMs.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. This compound: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Selective estrogen receptor modulators, acting as agonists of estrogen receptor α in osteoblasts, reduce the TGF-β-induced synthesis of macrophage colony-stimulating factor via inhibition of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mattioli1885journals.com [mattioli1885journals.com]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bazedoxifene Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) characterized by its indole-based core structure.[1] It exhibits a tissue-specific pharmacological profile, acting as an estrogen receptor (ER) antagonist in breast and uterine tissues while demonstrating agonist activity in bone.[2][3] This dual activity makes it a valuable therapeutic agent for the treatment of postmenopausal osteoporosis and for managing menopausal symptoms when combined with conjugated estrogens.[1] Beyond its well-established role as a SERM, this compound has also been identified as an inhibitor of the IL-6/GP130 signaling pathway, suggesting its potential in cancer therapy.[4]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on the key structural features that govern its biological activity. The document summarizes quantitative data on the binding affinities and functional activities of this compound and related analogs, details the experimental protocols for key assays, and visualizes the relevant signaling pathways.

Core Structure and Pharmacophore

The chemical structure of this compound, 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, reveals the key pharmacophoric elements essential for its activity as a SERM. The indole (B1671886) scaffold serves as a rigid core, with critical substitutions at the 1, 2, 3, and 5 positions that dictate its interaction with estrogen receptors.

Structure-Activity Relationship (SAR) Studies

The following tables summarize the available quantitative data from SAR studies on this compound and its analogs. These studies explore how modifications to the core indole structure, the side chain, and substituent groups impact the binding affinity for estrogen receptors (ERα and ERβ) and the functional activity in cellular assays.

Table 1: Estrogen Receptor Binding Affinity of this compound and Related SERMs

| Compound | Core Structure | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |

| This compound | Indole | 26 | 99 | [4][5][6] |

| Raloxifene | Benzothiophene | ~26 | - | [5] |

| 17β-Estradiol | Steroidal | ~2.6 | - | [5] |

Table 2: Functional Activity of this compound in Breast Cancer Cell Lines

| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference(s) |

| This compound | MCF-7 | Proliferation (E2-induced) | Inhibition | 0.19 | [5][7] |

| This compound | MCF-7:5C (Hormone-Independent) | Growth Inhibition | - | - | [8] |

| Fulvestrant | MCF-7:5C (Hormone-Independent) | Growth Inhibition | - | - | [8] |

Table 3: Structure-Activity Relationship of Indole-Based SERM Analogs

| Analog | R1 (Indole N1) | R2 (Indole C2) | R3 (Indole C3) | R5 (Indole C5) | ERα Binding IC50 (nM) | MCF-7 Proliferation IC50 (µM) | Reference(s) |

| This compound | -[4-[2-(azepan-1-yl)ethoxy]benzyl] | 4-hydroxyphenyl | methyl | hydroxyl | 26 | 0.00019 | [5] |

| Analog 1 | H | 4-hydroxyphenyl | H | 6-amino | 204.75 | 57.13 | [9] |

| Analog 2 | H | 4-hydroxyphenyl | H | 6-(3-(trifluoromethyl)benzamido) | 1.76 | 28.23 | [9] |

| Analog 3 | H | 4-hydroxyphenyl | H | 6-(4-cyanobenzamido) | 2.53 | 31.44 | [9] |

| Analog 4 | H | 4-hydroxyphenyl | H | 6-(4-bromobenzamido) | 3.23 | 33.52 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]-17β-estradiol.

Materials:

-

Purified recombinant human ERα or ERβ, or rat uterine cytosol as a source of ERs.[10]

-

[3H]-17β-estradiol (radioligand).

-

Test compound (e.g., this compound).

-

Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]

-

Hydroxylapatite (HAP) slurry or dextran-coated charcoal.[10]

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of [3H]-17β-estradiol in the assay buffer.[10]

-

Incubation: In microcentrifuge tubes, combine the ER preparation, the fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).[10]

-

Equilibration: Incubate the mixture at 4°C for 16-20 hours to reach binding equilibrium.[10]

-

Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the adsorbent.[10]

-

Quantification: Carefully remove the supernatant and wash the pellet. Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

MCF-7 Cell Proliferation Assay

This cell-based assay is used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells.

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin).

-

Hormone-depleted medium (phenol red-free medium with charcoal-stripped fetal bovine serum).

-

Test compound (e.g., this compound).

-

17β-Estradiol (for antagonist assays).

-

Cell proliferation detection reagent (e.g., MTT, MTS, or a DNA-binding fluorescent dye like SYBR Green).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Hormone Deprivation: Replace the growth medium with hormone-depleted medium and incubate for 24-48 hours to synchronize the cells and reduce basal estrogenic activity.

-

Compound Treatment:

-

Agonist activity: Treat the cells with serial dilutions of the test compound.

-

Antagonist activity: Co-treat the cells with a fixed concentration of 17β-estradiol (to stimulate proliferation) and serial dilutions of the test compound.[5]

-

-

Incubation: Incubate the plates for 6 days, with daily media changes.

-

Proliferation Assessment: Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control (for agonist activity) or the estradiol-treated control (for antagonist activity). Plot the percentage of proliferation against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.

Conclusion

The structure-activity relationship of this compound is multifaceted, with its indole core and specific substitutions playing a crucial role in its selective modulation of estrogen receptors. The data presented in this guide highlight the importance of the chemical architecture in achieving the desired tissue-specific agonist and antagonist effects. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of this compound and to design novel SERMs with improved therapeutic profiles. Furthermore, the elucidation of its inhibitory activity on the IL-6/GP130 signaling pathway opens new avenues for its potential application in oncology. A thorough understanding of the SAR of this compound is paramount for the continued development of this and next-generation targeted endocrine therapies.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bazedoxifene's In Vivo Impact on Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Bazedoxifene on bone resorption. This compound, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in the prevention and treatment of postmenopausal osteoporosis by acting as an estrogen receptor agonist in bone tissue.[1][2][3] This document synthesizes quantitative data from key preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action: Modulating Bone Remodeling

This compound exerts its bone-protective effects by selectively binding to estrogen receptors (ERα and ERβ) with a slightly higher affinity for ERα.[2][4] This interaction in bone cells mimics the effects of estrogen, leading to a downstream cascade that ultimately suppresses bone resorption. The primary mechanism involves the modulation of the RANKL/RANK/OPG signaling pathway, a critical axis in osteoclastogenesis and bone remodeling.[5][6] By increasing the production of osteoprotegerin (OPG), a decoy receptor for RANKL, and decreasing the expression of RANKL itself, this compound shifts the OPG/RANKL ratio to favor a reduction in the formation, activation, and survival of osteoclasts.[7] This leads to decreased bone resorption and a net increase in bone mass.

Quantitative Effects on Bone Mineral Density and Turnover

Clinical and preclinical studies have consistently demonstrated this compound's positive impact on bone mineral density (BMD) and bone turnover markers.

Preclinical Data in Ovariectomized (OVX) Rat Models

The ovariectomized (OVX) rat is a standard and well-established animal model for studying postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency and subsequent bone loss.[1][8]

Table 1: Effects of this compound on Bone Mineral Density (BMD) in OVX Rats

| Dosage (mg/kg/day) | Treatment Duration | Skeletal Site | % Change in BMD vs. OVX Control | Reference |

| 0.3 | 12 months | Lumbar Spine | Significant Increase | [1] |

| 0.3 | 12 months | Proximal Femur | Significant Increase | [1] |

| 0.3 | 12 months | Tibia | Significant Increase | [1] |

| 0.1 | 12 months | Lumbar Spine | Significant Increase | [1] |

Table 2: Effects of this compound on Bone Turnover Markers in OVX Rats

| Dosage (mg/kg/day) | Treatment Duration | Bone Turnover Marker | Outcome vs. OVX Control | Reference |

| 0.33 | 8 months | Bone Formation Markers | Levels Recovered | [9] |

| 0.33 | 8 months | Bone Resorption Markers | Increased Remodeling | [9] |

Clinical Data in Postmenopausal Women

Multiple large-scale, randomized, placebo-controlled Phase III clinical trials have confirmed the efficacy of this compound in postmenopausal women with osteoporosis or osteopenia.[10][11]

Table 3: Effects of this compound on Lumbar Spine BMD in Postmenopausal Women (3-Year Study)

| Treatment Group | Mean % Change from Baseline | % Difference vs. Placebo | p-value vs. Placebo | Reference |

| This compound 20 mg | -0.27 | 1.14 | <0.001 | [1][4] |

| This compound 40 mg | 0.07 | 1.48 | <0.001 | [1][4] |

| Raloxifene 60 mg | -0.10 | 1.31 | <0.001 | [1][4] |

| Placebo | -1.41 | - | - | [1][4] |

Table 4: Effects of this compound on Total Hip BMD in Postmenopausal Women (3-Year Study)

| Treatment Group | Mean % Change from Baseline | % Difference vs. Placebo | p-value vs. Placebo | Reference |

| This compound 20 mg | 0.27 | 1.10 | <0.001 | [1] |

| This compound 40 mg | 0.90 | 1.73 | <0.001 | [1] |

| Placebo | -0.83 | - | - | [1] |

Table 5: Effects of this compound on Bone Turnover Markers in Postmenopausal Women (at 12 months)

| Treatment Group | Serum Osteocalcin (B1147995) (% Reduction) | Serum C-telopeptide (% Reduction) | p-value vs. Placebo | Reference |

| This compound 20 mg | 37 | 46 | <0.001 | [1][4] |

| This compound 40 mg | 39 | 49 | <0.001 | [1][4] |

| Raloxifene 60 mg | 41 | 55 | <0.001 | [1][4] |

| Placebo | 21 | 27 | - | [1][4] |

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol outlines the induction of estrogen deficiency in female rats to model postmenopausal bone loss.[1][8]

1. Animal Selection and Acclimatization:

-

Age: 6 months of age is considered optimal for inducing OVX.[8]

-

Acclimatization: House rats in a controlled environment for at least one week prior to surgery to allow for adaptation.[1]

2. Ovariectomy Procedure:

-

Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

-

Surgical Approach: A dorsolateral skin incision is a commonly used and appropriate method.[8]

-

Ovary Removal: Locate and ligate the ovarian blood vessels and fallopian tubes, then carefully remove both ovaries.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide appropriate analgesia and monitor for recovery.

3. Verification of Ovariectomy:

-

Successful ovariectomy can be confirmed 1-3 weeks post-surgery by observing the cessation of the regular estrus cycle, decreased uterine weight, and altered hormone levels (decreased estradiol (B170435) and progesterone, increased LH and FSH).[8]

4. This compound Administration:

-

Route: Oral administration via gavage is the most common route for preclinical in vivo studies.[12]

-

Vehicle: A common vehicle is a suspension in a saline solution containing Tween-80 and methylcellulose.[12]

-

Dosage: Effective doses in rat models range from 0.1 to 1.0 mg/kg/day.[7][13]

Measurement of Bone Mineral Density (BMD)

Dual-energy X-ray absorptiometry (DXA) is the standard non-invasive technique for measuring areal BMD.[1]

-

Instrumentation: A DXA instrument equipped with software for small animal analysis.

-

Procedure:

-

Anesthetize the animal.

-

Position the animal in a prone position on the scanning table.

-

Perform scans of the whole body or specific regions of interest (ROI) such as the lumbar spine and femur.

-

-

Analysis: Utilize the instrument's software to define ROIs and calculate bone mineral content (BMC) in grams and bone area (BA) in cm². BMD is calculated as BMC/BA (g/cm²).[1]

Measurement of Bone Turnover Markers

Serum levels of bone turnover markers are quantified using commercially available assay kits.[14]

-

Sample Collection: Collect blood samples from the animals at specified time points.

-

Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.[1]

-

Biomarker Assays:

-

Bone Resorption Marker: Serum C-terminal telopeptide of type I collagen (CTX) is a commonly measured marker.[14][15]

-

Bone Formation Marker: Serum osteocalcin or procollagen (B1174764) type I N-terminal propeptide (P1NP) are frequently used markers.[14][15]

-

Methodology: Enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) are standard methods for quantification.[16]

-

Signaling Pathways and Experimental Workflows

Conclusion

This compound effectively mitigates bone resorption in vivo by acting as an estrogen receptor agonist in skeletal tissues. This leads to the favorable modulation of the RANKL/OPG signaling pathway, resulting in a significant reduction in bone turnover and an increase in bone mineral density. The quantitative data from both preclinical and extensive clinical trials robustly support its efficacy in the prevention and treatment of postmenopausal osteoporosis. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of SERMs for skeletal health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Skeletal effects of this compound paired with conjugated estrogens in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efectos del tratamiento con bazedoxifeno sobre la calidad ósea en ratas ovariectomizadas [scielo.isciii.es]

- 10. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound/Vitamin D Combination Therapy on Serum Vitamin D Levels and Bone Turnover Markers in Postmenopausal Women with Osteopenia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and application of a serum C-telopeptide and osteocalcin assay to measure bone turnover in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Bazedoxifene with Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits a distinctive, tissue-specific pharmacological profile.[1][2] As an indole-based compound, it acts as an estrogen receptor (ER) agonist in bone tissue, which is beneficial for preventing bone loss, while functioning as an antagonist in breast and uterine tissues, thereby mitigating the proliferative effects of estrogen.[1][2] This tissue-selective activity is a hallmark of SERMs and is determined by the ligand's ability to induce distinct conformational changes in the estrogen receptor, leading to the differential recruitment of coactivator and corepressor proteins.[1] this compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERα.[3] Its unique interaction with ERα, which includes not only modulation but also degradation of the receptor, positions it as a compound of significant interest for therapeutic applications ranging from osteoporosis to breast cancer.[4][5] This guide provides a comprehensive technical overview of the interaction between this compound and ERα, focusing on quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data: Binding Affinity and Functional Activity

The interaction of this compound with ERα has been quantified through various in vitro assays, providing valuable data on its binding affinity and functional potency. The following table summarizes key quantitative metrics from multiple studies.

| Parameter | Value (nM) | Cell Line/System | Comments | Reference(s) |

| ERα Binding Affinity (IC50) | 26 | Human ERα Ligand Binding Domain | Competitive radioligand binding assay. Affinity is similar to raloxifene. | [3][6][7] |

| 23 | ERα | [8] | ||

| Inhibition of 17β-estradiol-induced Proliferation (IC50) | 0.19 | MCF-7 breast cancer cells | Demonstrates potent antagonist activity in a cellular context. | [6][7] |

| Inhibition of WT ERα Transcription (IC50) | 0.12 | MCF-7 cells with ERE-luciferase reporter | This compound was a more potent inhibitor than 4-hydroxytamoxifen (B85900) (0.39 nM) and fulvestrant (B1683766) (0.76 nM). | [5][9][10] |

| Inhibition of Cell Growth (IC50) | 0.24 | MCF-7 cells | Comparable to fulvestrant (0.31 nM) and more potent than 4-hydroxytamoxifen (1.19 nM). | [5] |

Mechanism of Action: A Hybrid SERM/SERD Activity

This compound's mechanism of action is multifaceted. Upon binding to the ligand-binding domain (LBD) of ERα, it induces a conformational change that is distinct from that caused by agonists like 17β-estradiol.[4][11] This altered conformation disrupts the formation of a functional activation function 2 (AF-2) domain, which is crucial for the recruitment of transcriptional coactivators.[12] Specifically, the C-terminal helix 12 of the LBD is repositioned to occupy the coactivator binding groove, sterically hindering the binding of coactivator proteins containing the LXXLL motif.[11][12]

Instead of promoting coactivator binding, the this compound-ERα complex facilitates the recruitment of corepressors, leading to the repression of estrogen-responsive gene transcription.[4] This is the canonical mechanism of a SERM antagonist.

Furthermore, this compound exhibits properties of a selective estrogen receptor degrader (SERD).[5][9] It has been shown to down-regulate ERα protein levels by increasing its degradation.[4][13] This dual activity as both a SERM and a SERD contributes to its potent anti-estrogenic effects, particularly in hormone-dependent breast cancer cells.[5][9] Molecular modeling and crystal structure data have confirmed that this compound binds to the ERα LBD in an orientation similar to raloxifene.[4][13]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the interaction of this compound with ERα.

Caption: this compound's antagonistic action on ERα signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and ERα. The following are protocols for key experiments cited in the literature.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (IC50) of this compound for ERα by measuring its ability to compete with a radiolabeled ligand.[1]

Materials:

-

Purified human recombinant ERα

-

[³H]-17β-estradiol (radioligand)

-

This compound

-

Binding buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

96-well microplates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of [³H]-17β-estradiol in binding buffer.

-

Assay Setup: In a 96-well plate, add the purified ERα, the fixed concentration of [³H]-17β-estradiol, and varying concentrations of this compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

Caption: Workflow of the competitive radioligand binding assay.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay is used to determine the functional activity of this compound as an ERα antagonist by measuring its effect on the transcription of a reporter gene.[1][4]

Materials:

-

Mammalian cell line (e.g., MCF-7)

-

Expression vector for human ERα (if not endogenously expressed)

-

Luciferase reporter vector containing EREs

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

17β-estradiol

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells and transfect them with the ERE-luciferase reporter vector and, if necessary, the ERα expression vector.

-

Treatment: After transfection, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (a concentration that gives a robust agonistic response).

-

Incubation: Incubate the cells for 24 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent containing the substrate luciferin (B1168401) to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the percentage of inhibition of estradiol-induced luminescence against the log concentration of this compound to determine the IC50 value.

Caption: Workflow of the ERE-Luciferase Reporter Gene Assay.

Western Blot Analysis for ERα Degradation

This technique is used to assess the effect of this compound on the cellular levels of ERα protein, providing evidence for its SERD activity.[4][14]

Materials:

-

Breast cancer cell lines (e.g., MCF-7)

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against ERα, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Re-probe the membrane with an antibody for a loading control to normalize the ERα protein levels. Quantify the band intensities to determine the change in ERα protein levels upon treatment with this compound.

Conclusion

This compound's interaction with estrogen receptor alpha is characterized by high-affinity binding, potent functional antagonism, and the induction of receptor degradation. This dual SERM/SERD mechanism of action underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the molecular pharmacology of this compound and to explore its clinical applications. A thorough understanding of its interaction with ERα is paramount for the continued development of next-generation selective estrogen receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 4. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of Estrogen Receptor Alpha (ERα) and Tumor Suppressor Gene BRCA1 in Breast Cancer Cells by this compound Acetate (BZA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Estrogen Receptor: A Technical Guide to the Non-Canonical Molecular Targets of Bazedoxifene

For Researchers, Scientists, and Drug Development Professionals

Abstract